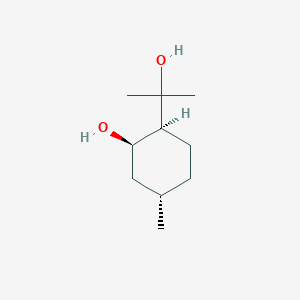

1alpha,3beta,4beta-p-Menthane-3,8-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1alpha,3beta,4beta-p-menthane-3,8-diol is a 1r,3t,4t-p-menthane-3,8-diol. It is an enantiomer of a 1beta,3alpha,4alpha-p-menthane-3,8-diol.

Aplicaciones Científicas De Investigación

Insect Repellent Applications

Mechanism of Action

PMD acts as an effective insect repellent by emitting a strong odor that interferes with the sensory receptors of insects. This mechanism makes it difficult for insects to locate potential hosts, significantly reducing the risk of bites from mosquitoes and other pests. Studies have shown that PMD can reduce biting by 90–95% for up to 6–8 hours, comparable to DEET, a widely used synthetic repellent .

Formulation and Use

PMD is typically formulated in various forms such as sprays and lotions for application on human skin and clothing. The Environmental Protection Agency (EPA) has registered PMD for use in consumer products designed to repel insects like mosquitoes and biting flies .

| Product Form | Application Method | Target Pests |

|---|---|---|

| Spray | Applied to skin/clothing | Mosquitoes, biting flies |

| Lotion | Rubbed on skin | Mosquitoes, gnats |

Personal Care Products

Due to its antimicrobial properties, PMD is also incorporated into personal care products such as shampoos and body washes. It helps inhibit bacterial and fungal growth, promoting hygiene and preventing infections. The pleasant lemon-like scent of PMD enhances the sensory experience of these products .

Fragrance and Flavor Industry

PMD's refreshing scent makes it a valuable ingredient in the fragrance industry. It is used in perfumes, soaps, and household cleaning products. Additionally, PMD can enhance the flavor profile of food and beverages by providing a citrusy taste .

Regulatory Status and Safety

PMD has been evaluated for safety in various studies. The EPA considers it safe for use on human skin when applied according to label instructions. Toxicity studies indicate minimal risks to human health and the environment when used appropriately . Specific precautions are advised to prevent eye contact during application.

Case Studies

Case Study 1: Efficacy Against Mosquitoes

A study conducted by the CDC demonstrated that PMD formulations provided equivalent protection against mosquitoes as DEET. Participants using PMD reported significantly fewer bites compared to those using untreated controls .

Case Study 2: Antimicrobial Activity

Research published in PubMed highlighted PMD's effectiveness in inhibiting bacterial growth in personal care formulations. The study found that PMD reduced bacterial counts significantly compared to control formulations without antimicrobial agents .

Propiedades

Fórmula molecular |

C10H20O2 |

|---|---|

Peso molecular |

172.26 g/mol |

Nombre IUPAC |

(1R,2S,5S)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |

Clave InChI |

LMXFTMYMHGYJEI-XHNCKOQMSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)(C)O |

SMILES isomérico |

C[C@H]1CC[C@@H]([C@@H](C1)O)C(C)(C)O |

SMILES canónico |

CC1CCC(C(C1)O)C(C)(C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.